Cimetropium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cimetropium is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is known for its ability to inhibit muscarinic receptors, which helps in reducing muscle spasms, particularly in the gastrointestinal tract .

Preparation Methods

Cimetropium is synthesized through a series of chemical reactions starting from scopolamine. The synthetic route involves the esterification of scopolamine with specific reagents to produce this compound. The industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity .

Chemical Reactions Analysis

Cimetropium undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group in this compound with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cimetropium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of antimuscarinic agents and their chemical properties.

Biology: Employed in research on the physiological effects of antimuscarinic drugs on smooth muscle tissues.

Medicine: Investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

Cimetropium exerts its effects by acting as a muscarinic antagonist. It binds to muscarinic receptors on smooth muscles, blocking the action of acetylcholine, a neurotransmitter responsible for muscle contractions. This inhibition leads to a reduction in muscle spasms and provides relief from conditions like irritable bowel syndrome .

Comparison with Similar Compounds

Cimetropium is similar to other antimuscarinic compounds such as atropine, hyoscyamine, and scopolamine. it is unique in its specific binding affinity and potency as an antispasmodic agent. Unlike some of its counterparts, this compound has a direct myolitic action, which partially accounts for its effectiveness in reducing muscle spasms .

Similar compounds include:

- Atropine

- Hyoscyamine

- Scopolamine

- Ipratropium

- Tiotropium

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications .

Biological Activity

Cimetropium bromide is a novel antimuscarinic compound primarily used for its antispasmodic properties, particularly in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). This article delves into the biological activities of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

This compound bromide acts as a competitive antagonist of muscarinic acetylcholine receptors. This mechanism is crucial for its spasmolytic effects, as it inhibits muscarinic-mediated contractions in smooth muscle tissues. Studies indicate that this compound has a high affinity for these receptors, with pA2 values ranging from 7.41 to 7.82, demonstrating its potency compared to other anticholinergic agents like atropine .

Spasmolytic Activity

This compound has shown significant spasmolytic activity in both in vitro and in vivo studies. In a controlled study involving conscious dogs, this compound effectively inhibited colonic motility induced by various stimuli, including neostigmine and intraluminal distension. The drug demonstrated an ID50 of 27.9 micrograms/kg for counteracting colonic motor responses .

Effects on Gastrointestinal Transit

A double-blind study evaluated the impact of this compound on gastrointestinal transit time in patients with IBS. Patients treated with this compound (50 mg three times daily) exhibited a significant reduction in total gut transit time from an average of 80.8 hours to 60.8 hours (P < 0.01), indicating its effectiveness in managing constipation-predominant IBS . However, the drug did not significantly affect patients with naturally short transit times.

Comparative Efficacy

In a meta-analysis comparing various treatments for IBS, this compound was ranked as one of the most effective antispasmodics for relieving abdominal pain, outperforming many alternatives including drotaverine and pinaverium . The standardized mean difference (SMD) for this compound was -3.00 (95% CI: -4.47 to -1.53), highlighting its superior efficacy over placebo .

Case Studies and Observational Data

A review of multiple studies indicated that this compound was effective in reducing symptoms of infantile colic when compared to placebo, with a notable reduction in crying duration by an average of 30 minutes per episode . However, the overall quality of evidence supporting this use remains low due to variability in study designs and outcomes.

Summary Table of Key Findings

Properties

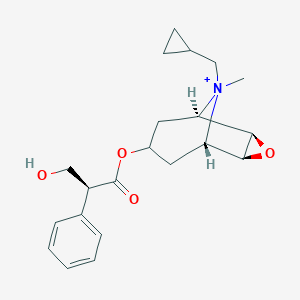

CAS No. |

150521-16-7 |

|---|---|

Molecular Formula |

C21H28NO4+ |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C21H28NO4/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14/h2-6,13,15-20,23H,7-12H2,1H3/q+1/t15?,16-,17-,18+,19-,20+,22?/m1/s1 |

InChI Key |

QVVOZYKELHAIPX-MWGADRMYSA-N |

SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |

Isomeric SMILES |

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)CC5CC5 |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5 |

Key on ui other cas no. |

150521-16-7 |

Synonyms |

(1α,2β,4β,5α,7β)-9-(Cyclopropylmethyl)-7-[(S)-3-hydroxy-1-oxo-2-phenylpropoxy]-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.